molecular formula C10H14ClNO2 B555401 (S)-3-Amino-4-phenylbutyric acid hydrochloride CAS No. 138165-77-2

(S)-3-Amino-4-phenylbutyric acid hydrochloride

Cat. No. B555401
M. Wt: 179,22*36,45 g/mole
InChI Key: MQTMGKGSJOPWJW-FVGYRXGTSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its appearance (color, state of matter under standard conditions) and its uses or applications.



Synthesis Analysis

This involves the study of how the compound is synthesized or produced. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. It includes bond lengths, bond angles, and the spatial arrangement of atoms.



Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction takes place, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, and solubility. Chemical properties include reactivity and stability.


Scientific Research Applications

  • Pharmacological Activity : 4-amino-3-phenylbutanoic acid hydrochloride, also known as Phenibut, is used in medical practice as a nootropic agent. It exhibits high pharmacological activity among β-substituted γ-aminobutyric acid derivatives (O. S. Vasil'eva et al., 2016).

  • Synthetic Applications : The compound has been synthesized starting from diethyl (R)-(1-phenylethyl)malonate, a process that helps determine the absolute configuration of the naturally occurring amino acid (Gen-ichi Tsuchihashi et al., 1979).

  • Analytical Control in Production : It is used in the production of tranquilizing drugs, necessitating the development of methods for the quantitative analysis of its intermediate products in industrial synthesis (A. Veveris et al., 1990).

  • Enantioselective Hydrolysis : Enantioselective hydrolysis methods using penicillin G acylase have been developed for its preparation, indicating its significance in stereochemistry (Wei Dongzhi, 2011).

  • Biosynthesis Research : It has been studied in the context of biosynthesis, particularly in plants like Nasturtium officinale, revealing insights into the production and role of certain plant compounds (E. W. Underhill, 1968).

  • Role in HIV Protease Inhibitors : Its derivatives have been synthesized for their potential role as components in HIV protease inhibitors, highlighting its relevance in antiviral drug development (N. Shibata et al., 1998).

  • Pharmacokinetic Studies : Research has focused on quantifying phenibut in biological matrices, such as in rat brain tissue, indicating its impact on neurological functions (S. Grinberga et al., 2008).

  • Comparative Pharmacological Studies : Studies comparing the effects of racemic phenibut and its optical isomers have been conducted, offering insights into its pharmacological properties (M. Dambrova et al., 2008).

  • Chemical Chaperones Development : 4-Phenylbutyric acid analogs have been synthesized to develop more potent chemical chaperones for unfolded protein response in the endoplasmic reticulum (Hui Zhang et al., 2013).

Safety And Hazards

This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves the study of the potential future applications of the compound and areas of future research.


properties

IUPAC Name

(3S)-3-amino-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTMGKGSJOPWJW-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375818
Record name (3S)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-phenylbutyric acid hydrochloride

CAS RN

138165-77-2
Record name Benzenebutanoic acid, β-amino-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138165-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-amino-4-phenylbutanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Gong, Q Song, C Ji, H Zhang, C Liang… - Journal of Materials …, 2022 - pubs.rsc.org
A chiral aromatic amino acid, (S)-3-amino-4-phenylbutyric acid hydrochloride (s-APACl), was employed as an additive to the active layer in a pin organic–inorganic halide perovskite …
Number of citations: 11 pubs.rsc.org
J Wang, K Wang, C Zhang, S Liu, X Guan… - Advanced Energy … - Wiley Online Library
Formamidinium‐cesium triiodide (FA x Cs 1‐x PbI 3 ) perovskite exhibits excellent phase stability, making it the most promising candidate for commercial perovskite solar cell (PSC) …
Number of citations: 0 onlinelibrary.wiley.com

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